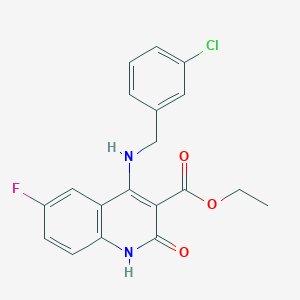

Ethyl 4-((3-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents and in the making of rubber chemicals and explosives .

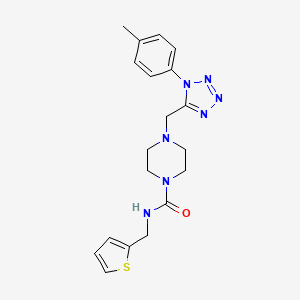

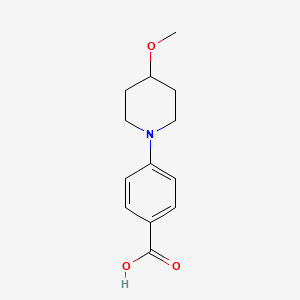

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a quinoline backbone with a fluorine atom at the 6-position, a carboxylate ester group at the 3-position, and a chlorobenzylamino group at the 4-position .Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group could make it relatively polar, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications

- Ethyl 4-((3-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits promising antimicrobial activity. Researchers have explored its potential as an antibacterial and antifungal agent. In vitro studies demonstrate inhibition of bacterial growth, making it a candidate for novel drug development .

- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory properties by modulating key pathways. Researchers investigate its potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and dermatitis .

- Quinoline derivatives often exhibit anticancer effects. Ethyl 4-((3-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate has been studied for its cytotoxicity against cancer cells. It may interfere with cell division and induce apoptosis, making it a candidate for further evaluation .

- Neurodegenerative diseases demand effective neuroprotective agents. Some studies suggest that this compound could protect neurons from oxidative stress and neurotoxicity. Researchers explore its role in conditions like Alzheimer’s and Parkinson’s disease .

- Viral infections remain a global health concern. Ethyl 4-((3-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate has demonstrated antiviral activity against certain viruses. Investigations focus on its efficacy against influenza, herpes simplex, and other viral pathogens .

- The carboxylate group in this compound allows it to form complexes with metal ions. Researchers study its coordination chemistry, exploring potential applications in catalysis, drug delivery, and environmental remediation .

Antimicrobial Properties

Anti-Inflammatory Effects

Anticancer Activity

Neuroprotective Potential

Antiviral Applications

Metal Chelation and Coordination Chemistry

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[(3-chlorophenyl)methylamino]-6-fluoro-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)16-17(22-10-11-4-3-5-12(20)8-11)14-9-13(21)6-7-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYURLHJWVNQZQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((3-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)

![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2390195.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B2390202.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)

![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2390214.png)